2,4-Dimethylisoquinolin-1(2H)-one

Catalog No.
S12362242
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylisoquinolin-1(2H)-one

Product Name

2,4-Dimethylisoquinolin-1(2H)-one

IUPAC Name

2,4-dimethylisoquinolin-1-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

QJXJBMFDTPYJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C2=CC=CC=C12)C

2,4-Dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family, characterized by a fused bicyclic structure. This compound features a dimethyl substitution at the 2 and 4 positions on the isoquinoline ring and a carbonyl group at the 1-position, which contributes to its unique chemical properties. Isoquinolines are known for their diverse biological activities, making derivatives like 2,4-dimethylisoquinolin-1(2H)-one of significant interest in medicinal chemistry.

The chemical behavior of 2,4-dimethylisoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, facilitating various substitution reactions.
  • Reduction Reactions: The carbonyl can be reduced to an alcohol or amine, altering the compound's reactivity.
  • Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of larger molecular structures.

These reactions are crucial for synthesizing derivatives and exploring further biological activities.

Isoquinoline derivatives, including 2,4-dimethylisoquinolin-1(2H)-one, exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that isoquinoline derivatives possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain isoquinoline compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Research indicates potential neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases.

The specific biological activity of 2,4-dimethylisoquinolin-1(2H)-one requires further investigation to elucidate its mechanisms and therapeutic potential.

Synthesis of 2,4-dimethylisoquinolin-1(2H)-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and ketones, cyclization can yield isoquinoline structures.
  • Mannich Reaction: This involves the reaction of an amine with formaldehyde and a ketone or aldehyde to form a substituted isoquinoline.
  • Pyridine Derivative Reactions: Utilizing pyridine derivatives as intermediates can facilitate the construction of the isoquinoline framework.

Each method varies in yield and complexity, impacting the choice depending on desired purity and scale.

2,4-Dimethylisoquinolin-1(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Isoquinoline derivatives are explored for their properties in developing new materials with specific functionalities.

Interaction studies involving 2,4-dimethylisoquinolin-1(2H)-one focus on its binding affinities with various biological targets:

  • Receptor Binding Studies: Investigating interactions with adrenergic receptors or other neurotransmitter systems can reveal its pharmacological profile.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into its therapeutic potential.

These studies are essential for understanding how this compound may function within biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 2,4-dimethylisoquinolin-1(2H)-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2,7-dimethylisoquinolin-1(2H)-oneBromine at position 5 and methyl groups at positions 2 and 7Enhanced reactivity due to bromine substitution
4-Methoxyisoquinolin-1(2H)-oneMethoxy group at position 4Potentially different biological activity
6-Methylisoquinolin-1(2H)-oneMethyl group at position 6Variations in pharmacological properties

These compounds highlight the diversity within the isoquinoline family while showcasing how substitutions can impact their chemical behavior and biological activity. The uniqueness of 2,4-dimethylisoquinolin-1(2H)-one lies in its specific substitution pattern that may confer distinct pharmacological properties compared to its analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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